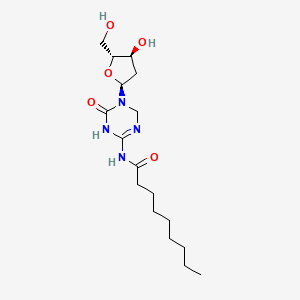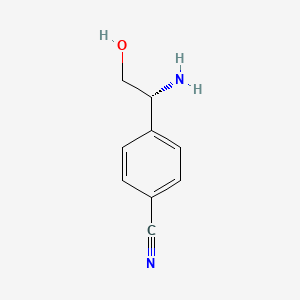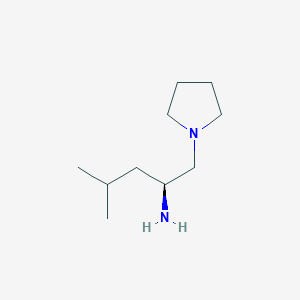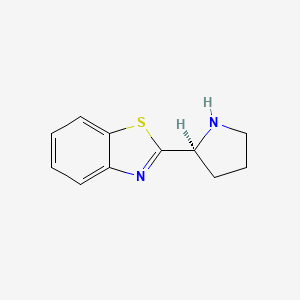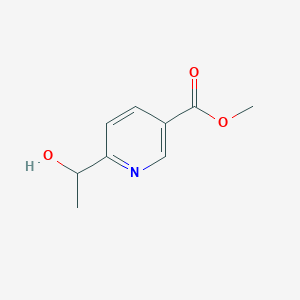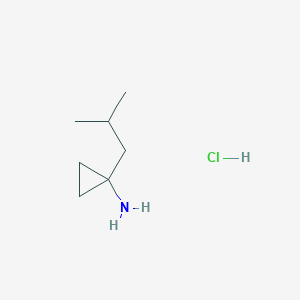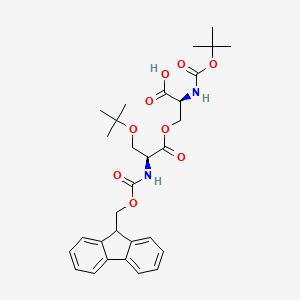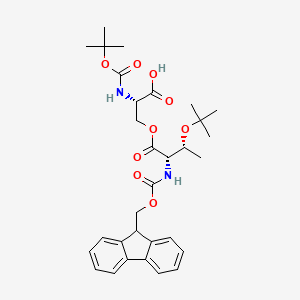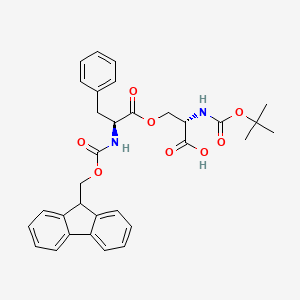
1-(2,3-Dimethylphenyl)propan-1-ol
Overview
Description
1-(2,3-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol. It is a significant compound in various fields of scientific research, particularly in the development of pharmaceuticals targeting complex molecular pathways involved in diseases such as cancer and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dimethylphenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(2,3-dimethylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3-dimethylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: 1-(2,3-Dimethylphenyl)propan-1-one.
Reduction: 1-(2,3-Dimethylphenyl)propane.
Substitution: 1-(2,3-Dimethylphenyl)propyl chloride or bromide.
Scientific Research Applications
1-(2,3-Dimethylphenyl)propan-1-ol is extensively used in scientific research due to its unique chemical properties. It plays a crucial role in the development of new pharmaceuticals, particularly those targeting cancer and inflammation. The compound’s ability to interact with specific molecular pathways makes it valuable for studying the mechanisms of various diseases and developing targeted therapies.
In addition to its pharmaceutical applications, this compound is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions. Its antifouling properties also make it useful in industrial applications, such as coatings for ship hulls to prevent marine growth.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the activity of noradrenergic neurons in the locus coeruleus, producing a state that mimics non-REM sleep, thereby anesthetizing mice. This effect is achieved through the modulation of neurotransmitter release and receptor activity in the central nervous system.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)propan-1-ol can be compared with other similar compounds such as:
- 1-(2,4-Dimethylphenyl)propan-1-ol
- 1-(2,3-Dimethylphenyl)ethanol
- 1-(2,3-Dimethylphenyl)propan-2-ol
These compounds share similar structural features but differ in the position and number of methyl groups or the type of alcohol functional group. The unique positioning of the methyl groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQBSAIXIMCIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde](/img/structure/B3309837.png)
